N,N-Dimethylcathinone
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Overview
Description
N,N-Dimethylcathinone, also known as metamfepramone, is a synthetic cathinone derivative. Cathinones are a class of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant (Catha edulis).
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylcathinone can be synthesized through the oxidation of N-methylephedrine or N-methylpseudoephedrine. The process involves reacting the precursor with a solution of potassium permanganate in dilute sulfuric acid . This method is commonly used in laboratory settings for the preparation of synthetic cathinones.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar oxidation reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylcathinone undergoes various chemical reactions, including:
Oxidation: The β-keto group can be reduced to form corresponding alcohols.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in dilute sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of alcohol derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-Dimethylcathinone has been extensively studied for its applications in various scientific fields:
Mechanism of Action
N,N-Dimethylcathinone exerts its effects primarily by acting as a releasing agent and reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation . The compound’s structure-activity relationship (SAR) studies have shown that the presence of the N,N-dimethyl group enhances its potency and selectivity for these transporters .
Comparison with Similar Compounds
N,N-Dimethylcathinone is part of a broader class of synthetic cathinones, which includes compounds such as:
Methcathinone: Similar in structure but with a single methyl group on the nitrogen atom.
Mephedrone: Contains a methyl group on the aromatic ring.
Ethcathinone: Has an ethyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its N,N-dimethyl substitution, which significantly impacts its pharmacological profile. This substitution enhances its stimulant properties and alters its interaction with neurotransmitter transporters compared to other cathinones .
Properties
CAS No. |
35026-77-8 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |
InChI Key |
KBHMHROOFHVLBA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N(C)C |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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